(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate
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Overview
Description
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate is an organic compound characterized by its unique structure, which includes a benzoylhydrazono group, a methoxyphenyl group, and a phenyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate typically involves a multi-step process:
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Formation of the Benzoylhydrazone Intermediate: : The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzoylhydrazone.
Reaction Conditions: This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
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Condensation Reaction: : The benzoylhydrazone intermediate is then reacted with 4-formyl-2-methoxyphenyl phenyl carbonate to form the final product.
Reaction Conditions: This step often requires a base such as sodium acetate and is conducted under mild heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the benzoylhydrazono group to an amine, typically using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl carbonates.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzoylhydrazono group is known for its biological activity, which includes antimicrobial and anticancer properties. Researchers explore its derivatives for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its carbonate group allows for the formation of polycarbonates, which are valuable in producing high-performance plastics.
Mechanism of Action
The mechanism of action of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate involves its interaction with biological targets such as enzymes and receptors. The benzoylhydrazono group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl methyl carbonate
- (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl ethyl carbonate
Uniqueness
Compared to similar compounds, (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate stands out due to its phenyl carbonate group, which imparts unique chemical properties. This group enhances its stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-20-14-16(15-23-24-21(25)17-8-4-2-5-9-17)12-13-19(20)29-22(26)28-18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINVRNQXOBBUCY-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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